7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
CAS No.:
Cat. No.: VC15987923
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9ClFN |
---|---|
Molecular Weight | 185.62 g/mol |
IUPAC Name | 7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C9H9ClFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2 |
Standard InChI Key | OOJOKHLANUXTDY-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C=CC(=C2C1N)Cl)F |
Introduction
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is a complex organic compound with the CAS number 1213363-91-7 . It belongs to the indene class of compounds, characterized by a bicyclic structure that includes an amine group at the first position. The presence of chlorine and fluorine substituents at specific positions on the indene ring contributes to its unique chemical properties and potential applications.
Synthesis
The synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amines, like other indene derivatives, typically involves multiple steps including reactions that require precise conditions such as temperature control and solvent choice. Techniques like chromatography are often used for purification to ensure high purity levels necessary for further research or application.
dihydr
indenes**, these types of compounds are generally investigated for their potential therapeutic properties due to their structural similarity with biologically active molecules.
Potential Therapeutic Uses
Compounds within this class may serve as precursors in drug development due to their ability to interact with biological receptors or enzymes. The presence of halogens can influence binding affinity and selectivity towards specific targets in pharmacological applications.
Related Compounds
Similar compounds include:
Compound Name | Structural Features |
---|---|
(R)-6-Chloro- | |
5-fluorodihydroindenamine | [Chlorine at sixth position][Fluorine at fifth position][Amine group] |
(S)-7-Chloro- | |
4-flurodihydroindenamine | [Chlorine at seventh position][Fluorine at fourth position][Amine group] |
These related compounds share similar bicyclic structures but differ in halogen positions or stereochemistry (R/S configurations), which significantly affect their biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume